molecular formula C15H12N2O2 B1299582 Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate CAS No. 100880-52-2

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate

Cat. No.: B1299582
CAS No.: 100880-52-2
M. Wt: 252.27 g/mol
InChI Key: XVXVUZIONWAVTF-UHFFFAOYSA-N
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Description

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of High-Performance Polymers

    Methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate, a compound related to Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate, was synthesized and used to prepare a new AB-type monomer for high-performance polymers (Zhang Qinglon, 2014).

  • Anticancer Agent Development

    Bis-benzimidazole compounds, structurally related to this compound, have shown notable anticancer activity. These compounds were synthesized and tested at the National Cancer Institute against a panel of NCI 60 cell lines, demonstrating their potential as lead compounds in anticancer drug development (Mohammad Rashid, 2020).

  • Corrosion Inhibition

    Benzimidazole derivatives, including those similar to this compound, have been studied for their corrosion inhibition properties. Such compounds are effective in protecting mild steel surfaces against corrosion in acidic environments (P. Ammal et al., 2018).

  • Crystal and Molecular Structures

    The crystal and molecular structures of compounds related to this compound have been reported. These studies are crucial for understanding the physical and chemical properties of these compounds and their potential applications (A. Richter et al., 2023).

Applications in Biochemistry and Pharmacology

  • Antimicrobial and Corrosion Inhibitory Properties

    Schiff base ligands derived from Imidazole, structurally similar to this compound, have been synthesized and tested for their antimicrobial activities and corrosion inhibition properties (S. Pandiarajan et al., 2020).

  • Electrocatalysis in Biochemical Analysis

    An imidazole derivative, structurally related to this compound, was used as a bifunctional electrocatalyst for simultaneous determination of various biochemical substances like ascorbic acid and adrenaline (N. Nasirizadeh et al., 2013).

  • Antitumor Activity

    Metal complexes with substituted benzimidazole ligands, related to this compound, have been synthesized and tested for their antitumor activity against breast cancer cell lines, showing significant potential as antitumor drugs (A. A. El-Seidy et al., 2013).

  • Fluorescence Probe Development

    Compounds with structural similarity to this compound have been studied for their potential as fluorescent probes, particularly for detecting metal ions like Co2+ (Hou Xuan, 2012).

Safety and Hazards

“Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate” may cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and a dust respirator should be worn when handling this compound .

Biochemical Analysis

Biochemical Properties

Methyl 4-(1H-benzo[d]imidazol-2-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, making it a potential candidate for anticancer therapy . The compound also binds to specific proteins, altering their conformation and function. These interactions can lead to changes in cellular processes and pathways, highlighting the importance of this compound in biochemical research.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been found to activate apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell proliferation.

Properties

IUPAC Name

methyl 4-(1H-benzimidazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O2/c1-19-15(18)11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXVUZIONWAVTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of (2-nitrophenyl)-terephthalamic acid methyl ester (0.23 g, 0.76 mmol) in glacial acetic acid (2.5 mL) was added iron powder (<5 μm mesh, 0.12 g, 2.1 mmol) and the mixture stirred at reflux for 1 h. The mixture was cooled, stirred at room temperature for 2 h and concentrated under reduced pressure. The residue was partitioned between saturated sodium bicarbonate (10 mL) and ethyl acetate (10 mL), the phases separated and the organic layer washed with saturated NaHCO3 (10 mL). The organic extract was dried (MgSO4), filtered and concentrated to give cyclized methyl 4-(benzimidazol-2-yl)-benzoate (0.163 g, 86%). 1H NMR (CDCl3) δ 3.96 (s, 3H), 7.32 (m, 2H), 7.53 (br, 1H), 7.84 (br, 1H), 8.17 (m, 4H), 9.65 (br, 1H (NH)).
Name
(2-nitrophenyl)-terephthalamic acid methyl ester
Quantity
0.23 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
0.12 g
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

An aqueous solution of NaHSO3 (20.0 mL, 40% in water) was treated with a solution of methyl 4-formylbenzoate (2.20 g, 13.4 mmol) in ethanol (15.0 mL) and stirred at ambient temperature for 1 h. 1,2-benzenediamine (1.45 g, 13.4 mmol) was added and the solution was heated to reflux overnight. Upon cooling, the solution was poured into ice water and the resultant precipitate was collected by filtration, washed with water, and dried in vacuo to provide the title compound as a grey solid (3.40 g; 100%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 8.19 (d, J=7.8 Hz, 2H) 8.15 (d, J=7.8 Hz, 2H) 7.70 (s, 2H) 7.34 (dd, J=6.1, 3.3 Hz, 2H) 3.98 (s, 3H). MS (ES+) m/e 253 [M+H]+.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.45 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
100%

Synthesis routes and methods III

Procedure details

A mixture of 1,2-diaminobenzene (6.59 g), methyl 4-formylbenzoate (10.0 g) and sodium bisulfite (6.60 g) in methanol (500 mL) is stirred at reflux for 6 hours. The mixture is filtered and the solvent evaporated to leave a yellow solid. This solid is recrystallized from ethyl acetate/ethanol to give 2.92 g of the title compound as an oil-white solid.
Quantity
6.59 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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